Methyl 2-(cyanomethyl)furan-3-carboxylate
Description
Methyl 2-(cyanomethyl)furan-3-carboxylate is a polysubstituted furan (B31954) derivative characterized by a methyl ester at the 3-position and a cyanomethyl group at the 2-position. While dedicated research on this exact molecule is not extensive in current literature, its structure represents a confluence of two highly significant chemical moieties in organic synthesis. The furan carboxylate core provides a stable, bio-isosteric scaffold, and the cyanomethyl group offers a versatile handle for a wide range of chemical transformations. Understanding the strategic value of these components is key to unlocking the potential of the parent molecule.
The physical and chemical properties of a related isomer, Methyl 3-(cyanomethyl)furan-2-carboxylate, are predicted in the table below, offering insight into the general characteristics of this class of compounds.
Interactive Data Table: Predicted Properties of a Methyl (cyanomethyl)furan Carboxylate Isomer Data for Methyl 3-(cyanomethyl)furan-2-carboxylate
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₇NO₃ |
| Monoisotopic Mass | 165.04259 Da |
| XlogP | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem predictions for CID 12432266. uni.lu
Furan and its derivatives are cornerstone heterocyclic compounds with wide-ranging applications in medicinal chemistry, agriculture, and materials science. ijsrst.com The furan ring is a key structural motif in numerous natural products and pharmaceuticals. slideshare.net For instance, prominent drugs like Ranitidine (an anti-ulcer agent) and Furosemide (a diuretic) incorporate the furan scaffold, highlighting its biocompatibility and importance in drug design. slideshare.netpharmaguideline.com
Furan carboxylates, specifically, are valuable intermediates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering pathways to diverse derivatives. Furthermore, furan-based dicarboxylic acids, such as furan-2,5-dicarboxylic acid (FDCA), are recognized as critical bio-based platform chemicals. FDCA is a sustainable replacement for petroleum-derived terephthalic acid in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), demonstrating the vital role of furan carboxylates in the development of green polymers.
The cyanomethyl group (–CH₂CN) is a highly versatile functional group in organic synthesis. rsc.org Its strategic importance stems from the reactivity of the nitrile (–C≡N) moiety, which can be transformed into a variety of other functional groups. nih.govresearchgate.net This versatility makes cyanomethyl-containing compounds valuable building blocks for more complex molecules.
Key transformations of the cyanomethyl group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (–CH₂COOH).
Reduction: Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄), affords a primary amine (–CH₂CH₂NH₂).
Addition Reactions: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.
This functional group interconversion is a powerful tool for chemists. For example, the introduction of a cyanomethyl group onto a heterocyclic ring provides a direct precursor to a side-chain carboxylic acid or an amine, functionalities that are crucial for modulating a molecule's biological activity or for further synthetic elaboration into nitrogen-containing heterocycles. rsc.orgnih.gov
The history of furan chemistry dates back to the late 18th century. In 1780, Carl Wilhelm Scheele first described 2-furoic acid. pharmaguideline.com Another key derivative, furfural (B47365), was reported by Johann Wolfgang Döbereiner in 1831. pharmaguideline.com The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. pharmaguideline.com
Over the decades, several named reactions have become standard methods for constructing the furan ring, reflecting the enduring importance of this heterocycle.
Interactive Data Table: Foundational Synthetic Methods for Furans
| Synthesis Method | Reactants | General Description |
|---|---|---|
| Paal-Knorr Synthesis | 1,4-Diketones | Acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. pharmaguideline.com |
| Feist-Benary Synthesis | α-Haloketones and β-dicarbonyl compounds | A base-catalyzed reaction that involves the alkylation of a β-dicarbonyl enolate with an α-haloketone, followed by cyclization and dehydration. pharmaguideline.com |
These methods, along with modern transition-metal-catalyzed approaches, provide a robust toolbox for accessing a wide array of substituted furans, enabling their continued exploration in various scientific fields. ijsrst.com
While direct applications of this compound have yet to be established, its structure suggests several promising avenues for future research. The dual functionality of the molecule makes it an attractive starting material for the synthesis of novel compounds with potential utility in medicinal and materials chemistry.
Potential Research Directions:
Medicinal Chemistry Scaffolds: The molecule could serve as a precursor for novel bioactive compounds. The cyanomethyl group can be converted into an aminoethyl side chain, a common pharmacophore, while the methyl ester can be derivatized to form a library of amides. These new compounds could be screened for various biological activities, including antibacterial, antifungal, or anticancer properties. The synthesis of diverse nitrogenous heterocyclic compounds often relies on precursors with versatile functional groups like the cyanomethyl group. beilstein-journals.org
Synthesis of Fused Heterocyclic Systems: The adjacent cyanomethyl and ester groups could be utilized in intramolecular cyclization reactions to construct novel fused ring systems, such as furopyrrolidones or furopyridinones. Such fused heterocycles are often targets in drug discovery due to their rigid structures, which can lead to high-affinity binding with biological targets.
Advanced Materials and Polymers: As a functionalized, bio-derivable monomer, this compound could be explored in polymer chemistry. After suitable modification of its functional groups, it could be incorporated into polyesters or polyamides, potentially imparting unique thermal or mechanical properties derived from the furan core.
The exploration of this compound and its derivatives represents a fertile ground for discovery, bridging the gap between fundamental synthetic methodology and the development of functional molecules for a range of applications.
Properties
IUPAC Name |
methyl 2-(cyanomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-3-5-12-7(6)2-4-9/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKNSQQKHSYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514957 | |
| Record name | Methyl 2-(cyanomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59760-33-7 | |
| Record name | Methyl 2-(cyanomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Cyanomethyl Furan 3 Carboxylate
Direct Synthesis Approaches and Reaction Optimization
Direct, one-pot syntheses of polysubstituted furans are highly sought after for their efficiency and atom economy. While a specific, documented direct synthesis of Methyl 2-(cyanomethyl)furan-3-carboxylate is not prevalent in the literature, established furan (B31954) synthesis methodologies can be conceptually adapted. Two classical named reactions, the Feist-Benary and Paal-Knorr syntheses, provide a foundation for proposing such direct routes.
The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgambeed.com A hypothetical direct approach to the target molecule could involve the reaction of a β-ketoester bearing a cyanomethyl group with an α-halo aldehyde or ketone. The optimization of such a reaction would involve screening of bases, solvents, and temperature to favor the desired cyclization and avoid side reactions.
Similarly, the Paal-Knorr synthesis proceeds from a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org A suitably substituted 1,4-dicarbonyl precursor containing the required cyanomethyl and methoxycarbonyl functionalities could, in principle, undergo acid-catalyzed cyclization to furnish the desired furan. organic-chemistry.orgresearchgate.net The key challenge in these direct approaches lies in the synthesis and stability of the requisite starting materials.
Reaction optimization for these hypothetical direct syntheses would be crucial. A summary of key parameters that would require optimization is presented in Table 1.
Table 1: Key Parameters for Optimization in Proposed Direct Syntheses
| Parameter | Feist-Benary Approach | Paal-Knorr Approach | Rationale for Optimization |
|---|---|---|---|
| Catalyst/Promoter | Base (e.g., pyridine, ammonia) wikipedia.org | Acid (e.g., H₂SO₄, p-TsOH) alfa-chemistry.com | To facilitate the key condensation and cyclization steps while minimizing degradation of starting materials or product. |
| Solvent | Aprotic or protic polar solvents | Aprotic non-polar or polar solvents | Solvent polarity can influence the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and yields. |
| Temperature | Room temperature to reflux | Elevated temperatures | To provide sufficient energy for overcoming the activation barrier of the cyclization and dehydration steps. |
| Reactant Concentration | Moderate | Moderate to high | To favor the intramolecular cyclization over intermolecular side reactions. |
Indirect Synthesis via Precursor Functionalization
A more practical and widely applicable approach to this compound involves the functionalization of a pre-formed furan ring. This is typically achieved by introducing the cyanomethyl group onto a furan scaffold that already possesses the methyl carboxylate at the 3-position.
A common and effective indirect route is the nucleophilic substitution of a suitable leaving group at the 2-methyl position with a cyanide source. The precursor, Methyl 2-(chloromethyl)furan-3-carboxylate, is a key intermediate in this strategy. The reaction proceeds via a standard SN2 mechanism, where the cyanide ion displaces the chloride. stackexchange.comchemguide.co.uk
The reaction is typically carried out by treating Methyl 2-(chloromethyl)furan-3-carboxylate with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemguide.co.uk The choice of solvent is critical to ensure the solubility of the cyanide salt and to promote the SN2 pathway. The presence of water should be minimized to avoid the formation of the corresponding hydroxymethyl derivative as a byproduct. chemguide.co.uk
It is important to note that reactions involving 2-(chloromethyl)furans can sometimes lead to rearranged products, particularly in protic solvents, due to the electronic nature of the furan ring which can stabilize a carbocation-like intermediate. stackexchange.com However, with a primary halide and the use of aprotic solvents, the direct substitution product is expected to be the major product.
Table 2: Comparison of Common Cyanation Agents for Alkyl Halides
| Cyanation Agent | Typical Solvent | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanide (NaCN) | DMSO, DMF | Inexpensive, readily available. | Highly toxic, requires anhydrous conditions to avoid side reactions. |
| Potassium Cyanide (KCN) | Ethanol, DMSO | Similar to NaCN. | Highly toxic, can lead to hydroxide (B78521) formation in aqueous ethanol. chemguide.co.uk |
| Copper(I) Cyanide (CuCN) | DMF, NMP | Less basic than NaCN/KCN, useful for substrates prone to elimination. | Stoichiometric amounts of copper salts are often required. |
| Trimethylsilyl Cyanide (TMSCN) | Aprotic solvents | Soluble in organic solvents, milder reaction conditions. | More expensive, moisture sensitive. |
For the synthesis of this compound from its chloromethyl precursor, sodium or potassium cyanide in an aprotic polar solvent would be the most common and cost-effective choice.
Furan Ring Annulation and Cyclization Strategies
Instead of starting with a pre-formed furan, the target molecule can be constructed by forming the furan ring from acyclic precursors with the necessary functional groups already in place.
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including furans. organic-chemistry.orgdntb.gov.ua An intramolecular C-O bond formation is a key step in many of these strategies. A plausible route to this compound could involve the copper-catalyzed cyclization of a suitably functionalized alkyne. nih.govnih.gov
For instance, a precursor containing a hydroxyl group and an alkyne, along with the required cyanomethyl and methoxycarbonyl moieties, could undergo an intramolecular cyclization catalyzed by a copper salt. The regioselectivity of the cyclization would be crucial to ensure the formation of the desired substitution pattern on the furan ring.
Multicomponent reactions (MCRs) offer a highly convergent and efficient approach to complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.com Several MCRs for the synthesis of polysubstituted furans have been reported and could be adapted for the synthesis of the target compound. nih.govresearchgate.net
A potential MCR strategy could involve the reaction of an aldehyde, an amine, and an activated alkyne to generate a highly functionalized intermediate that subsequently cyclizes to form the furan ring. By carefully selecting the starting materials, it might be possible to introduce the cyanomethyl and methoxycarbonyl groups in the desired positions. For example, a palladium-catalyzed three-component condensation of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine has been shown to produce multisubstituted furans. nih.govelsevierpure.com While this specific example leads to different substitution, the principle of modular assembly of the furan ring from multiple components is applicable.
Gewald Reaction Modifications and Related Heterocycle Syntheses
The Gewald reaction is a powerful and versatile multicomponent reaction traditionally used for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgscispace.comorganic-chemistry.org Discovered by Karl Gewald in 1966, the classic reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.orgnih.gov The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.orgnih.gov
While the Gewald reaction is a cornerstone of thiophene (B33073) chemistry, its direct application to the synthesis of furans, including this compound, requires significant conceptual modification. The fundamental challenge lies in replacing the elemental sulfur with a suitable oxygen source to facilitate the formation of the furan ring instead of a thiophene ring. Such a transformation would constitute an oxygen-analog of the Gewald reaction.
Although there are numerous modifications to the original Gewald protocol, such as the use of microwave irradiation to improve yields and shorten reaction times or the use of solid-supported catalysts, these are primarily optimizations for thiophene synthesis. wikipedia.orgarkat-usa.org The synthesis of a furan ring via a Gewald-type mechanism is not a standard or commonly documented pathway. Conceptually, such a reaction would necessitate a different mechanistic route for the cyclization step, likely involving an intramolecular nucleophilic attack by an oxygen-containing intermediate rather than a sulfur species.
Related heterocycle syntheses, like the Paal-Knorr furan synthesis, which involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound, represent more conventional routes to the furan core structure. uobaghdad.edu.iq The adaptation of a Gewald-like strategy for furan synthesis remains a topic for synthetic exploration rather than an established method.
Esterification and Transesterification Reactions for Carboxylate Functionalization
The carboxylate group at the 3-position of the furan ring is a key functional handle that can be introduced or modified through esterification and transesterification reactions. These are fundamental transformations in organic synthesis for creating ester derivatives.
Esterification is the direct reaction of a carboxylic acid with an alcohol to form an ester. For the synthesis of this compound, this would involve the reaction of 2-(cyanomethyl)furan-3-carboxylic acid with methanol (B129727). This process is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer-Speier esterification. The reaction is reversible, and to drive it towards the product, an excess of the alcohol (methanol) is often used as the solvent, or water is removed as it is formed. Alternatively, the parent carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride by reacting it with thionyl chloride, which then readily reacts with methanol to form the methyl ester. google.com
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For instance, if an ethyl ester of 2-(cyanomethyl)furan-3-carboxylic acid were available, it could be converted to the methyl ester by reaction with a large excess of methanol under acidic or basic conditions. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. masterorganicchemistry.com
Base-catalyzed transesterification typically employs a catalytic amount of a base, such as sodium methoxide (B1231860). The methoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the original alcohol and form the new methyl ester. masterorganicchemistry.com
The choice of method depends on the stability of the starting materials and the desired reaction conditions. These methods are widely applied in the synthesis of various furan carboxylates. acs.orgnih.gov
| Method | Typical Reagents | Catalyst | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (Methanol) | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often uses excess alcohol as solvent. |
| Acyl Chloride Route | Acyl Chloride, Alcohol (Methanol) | None or a non-nucleophilic base (e.g., Pyridine) | High-yielding and irreversible; requires prior preparation of the acyl chloride. |
| Acid-Catalyzed Transesterification | Existing Ester, New Alcohol (Methanol) | Strong Acid (e.g., HCl, H₂SO₄) | Equilibrium process; driven by a large excess of the new alcohol. masterorganicchemistry.com |
| Base-Catalyzed Transesterification | Existing Ester, New Alcohol (Methanol) | Alkoxide Base (e.g., NaOCH₃) | Generally faster than acid catalysis; requires anhydrous conditions. masterorganicchemistry.com |
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for furan derivatives, including this compound, is increasingly influenced by the principles of green chemistry. rsc.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and designing safer chemicals and processes. frontiersin.org
Furan-based compounds are particularly relevant to green chemistry as their core structure can be derived from biomass. frontiersin.org For instance, 2,5-Furandicarboxylic acid (FDCA) has been identified by the U.S. Department of Energy as a top-12 priority biobased platform molecule that can be produced from sugars. acs.orgnih.gov This focus on renewable feedstocks is a central tenet of sustainable chemistry. rsc.orgnumberanalytics.com
Key green chemistry principles applied in the synthesis of furan derivatives include:
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials like furfural (B47365) or galactaric acid to build the furan ring. nih.govfrontiersin.orgresearchgate.net
Catalysis: Employing efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of solid acid catalysts like zeolites, heteropolyacids, and ionic liquids, which can replace hazardous and corrosive mineral acids. frontiersin.orgnih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing byproducts. Multicomponent reactions are often highly atom-economical.
Use of Safer Solvents: Replacing volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.com
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. numberanalytics.com
By integrating these principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient.
| Principle | Application in Furan Synthesis | Example |
|---|---|---|
| Prevention | Designing synthetic routes to minimize waste generation. | Developing one-pot, multi-component reactions. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Using addition and cycloaddition reactions that form few or no byproducts. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Avoiding the use of heavy metals or highly toxic reagents. |
| Designing Safer Chemicals | Minimizing toxicity while maintaining function. | Modifying the furan structure to reduce biological hazards. |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances. | Using water, supercritical CO₂, or ionic liquids as reaction media. numberanalytics.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Employing microwave-assisted synthesis to reduce reaction times and energy input. numberanalytics.com |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. | Synthesizing the furan core from furfural, derived from agricultural waste. frontiersin.orgresearchgate.net |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. | Employing chemoselective catalysts that target specific functional groups. |
| Catalysis | Using catalytic reagents over stoichiometric ones. | Using recyclable solid acid catalysts like zeolites for cyclization/dehydration steps. frontiersin.org |
| Design for Degradation | Designing products to break down into benign substances after use. | Incorporating biodegradable functional groups into the final molecule. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | Using in-situ spectroscopic techniques to track reaction progress. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for accidents. | Avoiding highly reactive or explosive intermediates. |
Reactivity and Mechanistic Investigations of Methyl 2 Cyanomethyl Furan 3 Carboxylate
Reactions Involving the Cyanomethyl Moiety
The cyanomethyl group (-CH₂CN) is a key reactive center in the molecule, offering opportunities for both carbanion chemistry and transformations of the nitrile functionality.
Nucleophilic Reactivity of the Cyanomethyl Carbanion
The methylene (B1212753) protons adjacent to the nitrile group (α-protons) are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting conjugate base, a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Deprotonation is typically achieved using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the cyanomethyl carbanion. This nucleophile can then react with various electrophiles. A prominent application is in alkylation reactions, where the carbanion displaces a halide from an alkyl halide to form a new C-C bond. organic-chemistry.org For instance, reaction with an alkyl halide (R-X) would yield α-alkylated nitrile products. The reaction tolerates a wide range of functional groups and can be catalyzed by various systems, including cobalt or copper complexes. organic-chemistry.org
Table 1: Representative Alkylation of the Cyanomethyl Carbanion
| Electrophile | Base | Catalyst System | Product |
|---|---|---|---|
| Alkyl Halide (R-X) | Strong Base (e.g., LiHMDS) | Pd/BrettPhos | Methyl 2-(1-cyanoalkyl)furan-3-carboxylate |
This table illustrates potential reactions based on established nitrile alkylation chemistry. organic-chemistry.orgnih.gov
Transformations of the Nitrile Group to Other Functionalities
The nitrile group itself is a versatile functional group that can be converted into several other important functionalities through various chemical reactions. researchgate.netnumberanalytics.com
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. libretexts.org Mild acidic conditions may yield the corresponding amide, while more forceful acidic or basic conditions lead to the formation of the carboxylic acid. numberanalytics.comlibretexts.org
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Alternatively, partial reduction to an aldehyde can be achieved using reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.org
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form heterocyclic compounds like tetrazoles. researchgate.netmdpi.com
Table 2: Summary of Nitrile Group Transformations
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (partial) | H₂O, mild H⁺ | Amide |
| Hydrolysis (full) | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |
| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone |
This table outlines common transformations applicable to the nitrile group. researchgate.netnumberanalytics.comlibretexts.orglibretexts.org
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and capable of acting as a diene in cycloaddition reactions.
Electrophilic Aromatic Substitution Reactions
Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene, often with milder reagents and under less harsh conditions. pearson.com Substitution on an unsubstituted furan ring preferentially occurs at the 2- or 5-position (α-positions) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at the 3- or 4-position. pearson.comchegg.com
In Methyl 2-(cyanomethyl)furan-3-carboxylate, the C5 position is the most likely site for electrophilic attack, as the C2 and C3 positions are already substituted and the C4 position is less activated. Both the cyanomethyl and the methyl carboxylate groups are electron-withdrawing, which deactivates the furan ring towards EAS compared to unsubstituted furan, but reactions are still feasible. Common EAS reactions include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). masterorganicchemistry.com
Nitration: Nitration can be performed using milder nitrating agents like acetyl nitrate (B79036) to avoid ring degradation that can occur with strong acid mixtures. masterorganicchemistry.comlibretexts.org
Friedel-Crafts Reactions: Acylation and alkylation can introduce acyl and alkyl groups, respectively, onto the furan ring, typically using a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E⁺) | Reagents | Expected Product |
|---|---|---|---|
| Bromination | Br⁺ | NBS | Methyl 5-bromo-2-(cyanomethyl)furan-3-carboxylate |
| Nitration | NO₂⁺ | HNO₃/CH₃COOH | Methyl 2-(cyanomethyl)-5-nitrofuran-3-carboxylate |
This table presents expected outcomes for EAS reactions at the most reactive C5 position.
Reactions of the Furan Ring with Dienophiles
The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net This reaction typically involves an electron-deficient alkene or alkyne (the dienophile) to form a bicyclic oxanorbornene derivative. researchgate.net
The Diels-Alder reaction of furans is often reversible, and the stability of the adduct depends on the nature of the dienophile. researchgate.net Electron-withdrawing groups on the dienophile, such as maleimide (B117702) or methyl acrylate, facilitate the reaction. researchgate.netutoronto.ca The presence of electron-withdrawing substituents on the furan ring, as in this compound, can decrease its reactivity as a diene. However, the reaction can often be promoted by using Lewis acid catalysts or applying high pressure. researchgate.net
Table 4: Representative Diels-Alder Reaction
| Dienophile | Conditions | Product Type |
|---|---|---|
| Maleimide | Heat | Oxanorbornene adduct |
| Methyl acrylate | Lewis acid catalyst (e.g., Sn-BEA) | Oxanorbornene adduct |
This table shows potential Diels-Alder reactions based on the known reactivity of furan derivatives. researchgate.netresearchgate.netutoronto.ca
Reactions of the Carboxylate Ester Group
The methyl carboxylate group at the C3 position can undergo nucleophilic acyl substitution reactions. The most common transformations are hydrolysis and amidation.
Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid or, more commonly, with an aqueous base like sodium hydroxide (B78521), followed by acidic workup. This process is known as saponification. google.com
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slow and may require heating or catalysis. In some cases, the ester is first converted to a more reactive acyl chloride or the reaction is facilitated by forming an N-acyl-Boc-carbamate intermediate. mdpi.com Another approach involves direct aminolysis. mdpi.com
Table 5: Common Reactions of the Carboxylate Ester Group
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | 1. NaOH(aq), Heat; 2. H₃O⁺ | 2-(Cyanomethyl)furan-3-carboxylic acid |
This table summarizes the primary reactions of the methyl ester functionality.
Hydrolysis and Decarboxylation Pathways
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2-(cyanomethyl)furan-3-carboxylic acid, is an expected reaction under both acidic and basic conditions. This process is a standard transformation for esters.
Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Conversely, base-catalyzed hydrolysis (saponification) would involve the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt.
The subsequent decarboxylation of 2-(cyanomethyl)furan-3-carboxylic acid, particularly under thermal or acidic conditions, is a plausible pathway. The stability of the furan ring and the electronic effects of the cyanomethyl substituent would influence the ease of this reaction. Furoic acids, in general, can undergo decarboxylation, and the specific conditions required would depend on the substitution pattern of the furan ring.
| Reaction Pathway | Reagents/Conditions | Expected Product | General Mechanistic Notes |
| Ester Hydrolysis (Acidic) | H₃O⁺, heat | 2-(cyanomethyl)furan-3-carboxylic acid | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. |
| Ester Hydrolysis (Basic) | NaOH or KOH, H₂O/alcohol, heat | Sodium or Potassium 2-(cyanomethyl)furan-3-carboxylate | Nucleophilic acyl substitution via a tetrahedral intermediate. |
| Decarboxylation | Heat, potentially with an acid catalyst | 2-(cyanomethyl)furan | Elimination of CO₂ from the carboxylic acid. |
Condensation and Coupling Reactions
The cyanomethyl group in this compound contains an active methylene group, making it a potential substrate for various condensation and coupling reactions. The acidity of the α-protons is enhanced by the adjacent cyano group, facilitating the formation of a carbanion intermediate.
Knoevenagel Condensation: In the presence of a weak base, the cyanomethyl group could condense with aldehydes or ketones. This reaction would proceed through the formation of a nucleophilic carbanion which then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield a substituted alkene.
Claisen-type Condensations: While less common for nitriles, self-condensation or crossed condensation reactions with other esters might be possible under strong base conditions, leading to the formation of β-keto nitriles or related structures.
Coupling Reactions: The furan ring itself, particularly at the C5 position, could be susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Stille) if it were appropriately functionalized (e.g., with a halide). However, without such functionalization, direct C-H activation and coupling at this position would require specific catalytic systems.
| Reaction Type | Potential Reagents | Potential Product Class |
| Knoevenagel Condensation | Aldehyde/Ketone, weak base (e.g., piperidine) | α,β-unsaturated nitriles |
| Thorpe-Ziegler Reaction | Strong base (e.g., NaH, LDA) | Aminofuranopyridines (via intramolecular cyclization) |
| Cross-Coupling (of a halogenated derivative) | Organoboron/-tin/-zinc reagent, Pd catalyst | 5-Aryl/alkenyl-2-(cyanomethyl)furan-3-carboxylates |
Intramolecular Rearrangements and Isomerization Processes
Organometallic Intermediates and Their Synthetic Utility (e.g., Lithiation and Subsequent Reactions)
The furan ring is known to undergo metallation, typically at the most acidic proton. For furan itself, this is the C2 (or C5) position. In this compound, the C5 position is unsubstituted and would be the most likely site for deprotonation by a strong organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA). This would generate a 5-lithiofuran derivative.
This organometallic intermediate would be a powerful nucleophile, enabling the introduction of a wide range of electrophiles at the C5 position. This provides a versatile synthetic route to 5-substituted derivatives.
| Electrophile | Resulting 5-Substituted Product |
| Alkyl halide (R-X) | 5-Alkyl-2-(cyanomethyl)furan-3-carboxylate |
| Aldehyde/Ketone (R₂C=O) | 5-(Hydroxyalkyl)-2-(cyanomethyl)furan-3-carboxylate |
| Carbon dioxide (CO₂) | 2-(Cyanomethyl)furan-3,5-dicarboxylic acid methyl ester |
| Silyl halide (R₃SiCl) | 5-Silyl-2-(cyanomethyl)furan-3-carboxylate |
The generation and subsequent reaction of such an organometallic intermediate would be a key strategy for the further functionalization of the this compound scaffold.
Derivative Synthesis and Structural Diversification Strategies
Homologation and Analog Synthesis of Methyl 2-(cyanomethyl)furan-3-carboxylate
The synthesis of homologs and analogs of this compound is a key strategy for exploring structure-activity relationships. Homologation, which involves the extension of a carbon chain, can be applied to the ester or the cyanomethyl group to modulate the molecule's steric and electronic properties.
The creation of analogs often relies on the initial synthetic route to the furan (B31954) ring. A prevalent method for synthesizing polysubstituted furans involves the reaction of various sulfur ylides with alkyl acetylenic carboxylates. rsc.org This approach allows for the introduction of diverse substituents onto the furan core, yielding a library of analogs. For example, the reaction between dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates produces dialkyl furan-3,4-dicarboxylates. rsc.org This method has been successfully extended to synthesize furan-3-carboxylates, -2,4-dicarboxylates, and -2,3,4-tricarboxylates, showcasing its versatility. rsc.org Another approach involves the reaction of alkyl 3-bromo-3-nitroacrylates with acyclic CH-acids, which can yield substituted furan-3-carboxylates under specific conditions. researchgate.net
Metal-catalyzed reactions have also proven to be a powerful tool for analog synthesis. sioc-journal.cnhud.ac.uk Transition metal-catalyzed cyclization reactions of acyclic precursors offer an efficient and selective route to substituted furans. sioc-journal.cn For instance, cobalt(II) metalloradical catalysis enables the regioselective synthesis of multisubstituted furans from the cyclization of alkynes with diazocarbonyls. nih.gov This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov
Table 1: Selected Methods for Analog Synthesis of Substituted Furans
| Method | Starting Materials | Key Features | Resulting Furan Derivatives |
|---|---|---|---|
| Sulfur Ylide Chemistry | Dimethylsulfonium acylmethylides, Alkyl acetylenic carboxylates | Tandem Michael addition, intramolecular nucleophilic addition, ring opening, and elimination | Polysubstituted furans with one to three carboxylate groups. rsc.org |
| Nitroacrylate Cyclization | Alkyl 3-bromo-3-nitroacrylates, Acyclic CH-acids | Formation of nitrodihydrofuran-3-carboxylates or their denitrated products depending on conditions | Substituted furan-3-carboxylates. researchgate.net |
| Cobalt-Catalyzed Cyclization | Alkynes, Diazocarbonyls | Metalloradical cyclization with high regioselectivity and functional group tolerance | Polyfunctionalized furans. nih.gov |
Modifications and Substitutions on the Furan Core
The furan ring in this compound is amenable to various substitution reactions, allowing for the introduction of new functional groups that can alter its chemical and biological properties. The regioselectivity of these reactions is influenced by the existing electron-withdrawing substituents.
Electrophilic Substitution: While the electron-withdrawing groups on the furan ring can deactivate it towards electrophilic attack, such reactions are still possible. Nitration, halogenation, and Friedel-Crafts acylations can introduce substituents at various positions on the ring.
Metallation: A more versatile strategy for functionalizing the furan core is through metallation. iust.ac.ir The use of strong bases like alkyllithiums can lead to deprotonation at an α-position, creating a lithiated intermediate. iust.ac.ir This nucleophilic species can then react with a wide range of electrophiles to introduce diverse substituents. The specific position of metallation can be directed by the choice of base and the reaction conditions. For example, treating 3-halofurans with lithium diisopropylamide can achieve deprotonation at the C-2 position. iust.ac.ir Metal-halogen exchange is another effective method for generating specific metallated furan intermediates. iust.ac.ir
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of furan rings. sioc-journal.cn Pre-functionalized furans, such as furanyl halides or those bearing organometallic moieties (e.g., boronic acids, stannanes), can be coupled with various partners to introduce new carbon-carbon or carbon-heteroatom bonds. sioc-journal.cn
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to bicyclic structures. rsc.orgmdpi.orgacs.orgrsc.orgmdpi.com The reactivity and selectivity of these reactions are influenced by the substituents on the furan ring. rsc.org Electron-donating groups tend to increase reactivity, while electron-withdrawing groups, such as those present in this compound, generally decrease it. rsc.org Despite this, even electron-poor furans can participate in Diels-Alder reactions under appropriate conditions, such as with highly reactive dienophiles or under microwave irradiation. mdpi.orgrsc.org
Functional Group Transformations of the Cyanomethyl Side Chain
The cyanomethyl group is a highly versatile functional handle that can be readily converted into a variety of other chemical moieties, significantly expanding the synthetic utility of this compound. encyclopedia.pubrsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net
Transformations of the Nitrile Group: The nitrile (cyano) group can undergo a range of transformations:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide.
Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. This amine can then be used in a plethora of subsequent reactions, such as acylation, alkylation, or the formation of new heterocyclic rings. researchgate.net
Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.
Reactions of the Methylene (B1212753) Group: The methylene group adjacent to the nitrile is activated and can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations, allowing for the elongation and further functionalization of the side chain.
The cyanomethyl group is a key structural motif in the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgresearchgate.net For instance, the combination of an amino group and a cyanomethyl group on a heterocyclic scaffold can be a precursor for the synthesis of fused pyrazole (B372694) derivatives. researchgate.net
Table 2: Key Transformations of the Cyanomethyl Group
| Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Alkylation (at α-carbon) | Strong base, Alkyl halide | Substituted Cyanomethyl |
Synthesis of Hybrid Heterocyclic Systems Featuring the Furan-Cyanomethyl Motif
The inherent reactivity of the furan ring and its side chains makes this compound an excellent starting material for the construction of more complex, fused heterocyclic systems. researchgate.netnih.govdntb.gov.uaslideshare.net
Intramolecular cyclization reactions can be designed to involve the functional groups on the furan scaffold. For example, after transformation of the cyanomethyl and ester groups, intramolecular condensation reactions can lead to the formation of fused pyridones, pyranones, or other heterocyclic rings. researchgate.net One documented example is the cascade cyclization of methyl 2-(azidomethyl)furan-3-carboxylates with 2-cyanoacetamides to form a novel furo[3,2-e] rsc.orgmdpi.orgresearchgate.nettriazolo-[1,5-a] rsc.orgresearchgate.netdiazepine system. dntb.gov.ua
The furan ring itself can be a precursor to other heterocyclic systems. For example, treatment of furan with ammonia (B1221849) over solid acid catalysts can lead to the formation of pyrroles. wikipedia.org Furthermore, the Diels-Alder reaction provides a powerful tool for constructing bicyclic systems, which can then be further elaborated. acs.orgmdpi.com The resulting oxabicyclic adducts can be converted into polysubstituted anilines, demonstrating the utility of this approach in building complex aromatic systems. acs.org
Strategic Application of this compound in Skeletal Divergence
Skeletal divergence is a synthetic strategy that aims to generate a library of structurally diverse molecules from a common starting material. The multiple, selectively addressable functional groups of this compound make it an ideal scaffold for such approaches. nih.govrsc.orgchinesechemsoc.orgresearchgate.net
By carefully selecting reagents and reaction conditions, different reaction pathways can be favored, leading to distinct molecular skeletons. For example, a reaction could be directed towards an intramolecular cyclization involving the side chains, or a Diels-Alder reaction involving the furan ring. This allows for the creation of a wide range of molecular architectures from a single, readily accessible starting material.
Divergent synthesis from furan derivatives has been demonstrated in the preparation of various 2α- and 5α-substituted furan derivatives from 2-hydroxy-1,4-diones. nih.gov By choosing appropriate substrates and catalysts, the reactions can be selectively guided through different cascade pathways, such as cyclization/1,6-conjugate addition or cyclization/Friedel-Crafts-type reactions. nih.gov This highlights the potential for developing divergent synthetic routes starting from functionalized furan precursors. This strategy is particularly valuable in drug discovery and chemical biology, where access to a wide variety of molecular scaffolds is crucial for identifying new bioactive compounds. The ability to generate skeletal diversity from a common precursor like this compound is a powerful tool for efficiently exploring chemical space. rsc.org
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Furan-3-carboxylates |
| Furan-2,4-dicarboxylates |
| Furan-2,3,4-tricarboxylates |
| Dialkyl furan-3,4-dicarboxylates |
| Nitrodihydrofuran-3-carboxylates |
| Furo[3,2-e] rsc.orgmdpi.orgresearchgate.nettriazolo-[1,5-a] rsc.orgresearchgate.netdiazepine |
| Pyrroles |
| Polysubstituted anilines |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Methyl 2-(cyanomethyl)furan-3-carboxylate, DFT calculations could be employed to elucidate the mechanisms of reactions in which it participates. For instance, in cycloaddition reactions, a common reaction pathway for furans, DFT can be used to map the potential energy surface, identifying the transition states and intermediates. strath.ac.uknih.gov This would involve calculating the Gibbs free energy of activation for proposed pathways, thereby predicting the most likely reaction mechanism. strath.ac.uk Studies on other substituted furans have successfully used DFT to rationalize reaction outcomes and selectivities. researchgate.netdntb.gov.ua However, specific DFT studies detailing reaction mechanisms and transition states for this compound have not been reported in the surveyed literature.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. youtube.com For this compound, an analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial for understanding its reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its electron-accepting ability (electrophilicity). nih.govnih.gov
The analysis would also include mapping the electrostatic potential (ESP) to visualize electron-rich and electron-poor regions of the molecule, offering insights into sites susceptible to electrophilic or nucleophilic attack. bhu.ac.in While MO theory has been applied to various furan (B31954) derivatives to explain their electronic properties and reactivity, specific data and visualizations for this compound are not available. acs.orgyoutube.comresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Not Available | Indicates nucleophilicity and ionization potential. |
| LUMO Energy | Not Available | Indicates electrophilicity and electron affinity. |
| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and electronic transitions. |
Note: This table is illustrative of the data that would be generated from MO calculations. Specific values for this compound are not available in the literature.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. This involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around single bonds. By calculating the relative energies of these conformers, an energy landscape map can be constructed. researchgate.net This map reveals the most stable (lowest energy) conformations and the energy barriers between them. Such studies are essential for understanding how the molecule's shape influences its physical properties and biological interactions. While conformational analyses have been performed for related heterocyclic compounds, a detailed energy landscape for this compound is not documented in existing research. mdpi.comresearchgate.net
Quantum Chemical Predictions of Spectroscopic Properties
Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules. jocpr.com For this compound, these calculations could generate theoretical spectra that can be compared with experimental data for structural verification.
Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds, which are observed in IR and Raman spectroscopy. globalresearchonline.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra. globalresearchonline.net
UV-Visible Spectra: TD-DFT can be used to calculate the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. globalresearchonline.net
While these predictive methods are well-established for organic molecules, including furan derivatives, specific predicted spectroscopic data for this compound is not available. globalresearchonline.netnih.gov
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectrum | Key Predicted Feature | Corresponding Functional Group |
|---|---|---|
| IR | ~2250 cm⁻¹ | C≡N stretch (cyanomethyl) |
| IR | ~1720 cm⁻¹ | C=O stretch (ester) |
| ¹H NMR | Not Available | Chemical shifts for furan, methyl, and methylene (B1212753) protons |
| ¹³C NMR | Not Available | Chemical shifts for all carbon atoms |
| UV-Vis | Not Available | λmax corresponding to π → π* transitions |
Note: This table illustrates the type of data that quantum chemical calculations would provide. Specific values for the target compound are not found in the literature.
Computational Design of Novel Reactions and Catalysts
Computational chemistry serves as a tool for the in silico design of new synthetic routes and catalysts. mdpi.com For a molecule like this compound, this could involve:
Designing Novel Reactions: Proposing and computationally screening new reactions where this compound could serve as a precursor for more complex molecules. This would involve calculating reaction thermodynamics and kinetics to assess feasibility.
Designing Catalysts: Identifying or designing catalysts that could selectively functionalize the furan ring or its substituents. nih.govresearchgate.net This might involve modeling the interaction of the substrate with the catalyst's active site to understand and optimize catalytic activity and selectivity. acs.org
The field of computational catalyst design is rapidly advancing, but its specific application to promote or create novel reactions involving this compound has not yet been reported.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy would be expected to reveal the number of distinct proton environments and their neighboring protons. For Methyl 2-(cyanomethyl)furan-3-carboxylate, the expected signals would correspond to the protons on the furan (B31954) ring, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group of the ester.
Expected ¹H NMR Data:
Furan Ring Protons (H-4 and H-5): Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). These would appear as doublets due to coupling with each other.
Methylene Protons (-CH₂CN): A singlet in the range of δ 3.5-4.5 ppm, as there are no adjacent protons to cause splitting.
Methyl Ester Protons (-OCH₃): A sharp singlet, typically around δ 3.7-3.9 ppm.
A hypothetical data table is presented below to illustrate the expected format.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value | Doublet | 1H | H-5 (Furan) |
| Value | Doublet | 1H | H-4 (Furan) |
| Value | Singlet | 2H | -CH₂CN |
| Value | Singlet | 3H | -OCH₃ |
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon environments in a molecule. For this compound, eight distinct signals would be anticipated.
Expected ¹³C NMR Data:
Carbonyl Carbon (C=O): The ester carbonyl carbon would appear significantly downfield, typically in the δ 160-170 ppm range.
Furan Ring Carbons (C-2, C-3, C-4, C-5): Four signals in the δ 110-160 ppm region.
Nitrile Carbon (-CN): A characteristic signal in the δ 115-125 ppm range.
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
Methylene Carbon (-CH₂CN): A signal in the upfield region, likely δ 15-25 ppm.
A hypothetical data table is provided for illustration.
| Chemical Shift (δ) ppm | Assignment |
| Value | C=O (Ester) |
| Value | C-2 (Furan) |
| Value | C-5 (Furan) |
| Value | C-3 (Furan) |
| Value | C-4 (Furan) |
| Value | -CN (Nitrile) |
| Value | -OCH₃ |
| Value | -CH₂CN |
Two-dimensional NMR techniques would be instrumental in confirming the precise assignments of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Would confirm the coupling between the H-4 and H-5 protons on the furan ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., H-4 with C-4, H-5 with C-5, -CH₂- protons with the methylene carbon, and -OCH₃ protons with the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. For instance, it could show correlations from the methylene protons to the C-2 and C-3 carbons of the furan ring and to the nitrile carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Expected IR Absorption Bands:
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹.
C=O Stretch (Ester): A strong, sharp absorption band characteristic of an α,β-unsaturated ester would be expected around 1720-1710 cm⁻¹.
C-O Stretch (Ester): Two distinct bands would be anticipated in the 1300-1000 cm⁻¹ region.
C=C Stretch (Furan Ring): Absorptions for the furan ring double bonds would likely appear in the 1600-1475 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretches from the furan ring would be expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.
A hypothetical data table is shown below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Value | Medium | C≡N Stretch (Nitrile) |
| Value | Strong | C=O Stretch (α,β-unsaturated Ester) |
| Value | Strong | C-O Stretch (Ester) |
| Value | Medium | C=C Stretch (Furan Ring) |
| Value | Medium | Aromatic C-H Stretch |
| Value | Medium | Aliphatic C-H Stretch |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
HRMS is essential for confirming the elemental formula of a compound with high accuracy. The molecular formula for this compound is C₈H₇NO₃. This composition allows for the calculation of its exact monoisotopic mass.
HRMS Data:
Molecular Formula: C₈H₇NO₃
Calculated Monoisotopic Mass: 165.0426 g/mol
An experimental HRMS analysis would aim to find an ion (e.g., [M+H]⁺ or [M+Na]⁺) whose measured mass matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ (C₈H₈NO₃⁺) | 166.0504 | Value |
| [M+Na]⁺ (C₈H₇NNaO₃⁺) | 188.0323 | Value |
Ionization Techniques (e.g., APCI, ESI)
In mass spectrometry, soft ionization techniques are crucial for analyzing molecules like this compound without causing significant fragmentation, thereby preserving the molecular ion for accurate mass determination.
Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for moderately polar and less thermally labile compounds. For this compound, with a molecular weight of 165.15 g/mol , APCI would likely proceed via proton transfer in the positive ion mode. The mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), would be nebulized and subjected to a corona discharge. This creates reagent ions (e.g., [H₃O]⁺, [CH₃OH₂]⁺) which then transfer a proton to the analyte molecule (M), resulting in the formation of a protonated molecular ion, [M+H]⁺.
Electrospray Ionization (ESI): ESI is a very common and sensitive technique for polar molecules. Given the presence of the ester and nitrile functional groups, as well as the furan ring's oxygen atom, this compound possesses sufficient polarity for ESI. In positive ion mode, the analyte solution is sprayed through a heated capillary at a high voltage, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, the primary ions observed would likely be the protonated molecule [M+H]⁺ and adducts with alkali metals, such as the sodium adduct [M+Na]⁺, which are often present as impurities in solvents and glassware. The formation of these adducts can aid in confirming the molecular weight of the compound.
While experimental data for this specific molecule is not widely published, theoretical predictions for a positional isomer, Methyl 3-(cyanomethyl)furan-2-carboxylate, suggest the formation of various adducts in the gas phase, which supports the likelihood of similar behavior for the target compound.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point of approximately 299°C, is amenable to GC analysis.
In a typical GC-MS analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. A nonpolar column, such as one coated with a dimethylpolysiloxane stationary phase, would likely be suitable, with separation occurring based on boiling point.
Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). Unlike the soft ionization techniques described earlier, EI is a hard ionization method that causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation and identification by comparing it to spectral libraries. For this compound, characteristic fragments might arise from the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the cyanomethyl side chain (-CH₂CN).
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) would be the method of choice.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
The purity of this compound can be assessed by monitoring the eluent with a UV detector, as the furan ring and conjugated system are expected to absorb UV light. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used to determine its concentration and purity. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be used in the mobile phase instead of non-volatile acids like phosphoric acid.
Table 2: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Applications in Organic Synthesis and Material Science
Methyl 2-(cyanomethyl)furan-3-carboxylate as a Versatile Building Block for Complex Molecules
Polysubstituted furans are crucial structural motifs in a wide array of biologically active natural products and pharmaceuticals. acs.org The development of efficient methods for the synthesis of these complex molecules is an active area of research in organic chemistry. acs.orgrsc.org this compound, with its distinct functional groups, can serve as a flexible scaffold for constructing intricate molecular frameworks.
The furan (B31954) ring itself is a versatile precursor in the synthesis of complex molecules and can be incorporated into larger ring systems through reactions like Diels-Alder cycloadditions. numberanalytics.com Furthermore, the functional groups on the furan ring of this compound offer multiple handles for chemical modification. The cyanomethyl group is particularly useful as it can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling the introduction of new functionalities. encyclopedia.pub The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups or used for coupling reactions.
The synthesis of polysubstituted furans can be achieved through various methods, including:
Cyclization reactions: Formation of the furan ring from linear precursors. numberanalytics.com
Coupling reactions: Attaching substituents to a pre-existing furan ring. numberanalytics.com
Annulation reactions: Building the furan ring onto another molecular scaffold. acs.orgacs.org
These synthetic strategies allow for the creation of a diverse range of furan derivatives with tailored properties for various applications. acs.orgrsc.org
Precursor for Pharmacologically Relevant Scaffolds and Heterocyclic Frameworks
Furan derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. ijabbr.comwisdomlib.org The furan nucleus is a key component in numerous bioactive compounds and serves as a valuable pharmacophore in drug discovery. ijabbr.comshareok.org
The structural features of this compound make it an interesting candidate for the synthesis of novel pharmacologically active agents. The cyanomethyl group is a versatile functional group that can be transformed into various nitrogen-containing heterocycles, which are prevalent in many drug molecules. beilstein-journals.orgrsc.org The furan-3-carboxylate moiety is also found in a number of bioactive compounds.
| Furan Derivative Class | Reported Pharmacological Activities | Potential Synthetic Utility of this compound |
|---|---|---|
| General Furan Derivatives | Antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, analgesic. ijabbr.comwisdomlib.org | Serves as a starting material for the synthesis of novel furan-containing compounds with potential therapeutic applications. |
| Benzofuran Derivatives | Anti-inflammatory, antibacterial, potential anticancer agents. researchgate.net | Could be a precursor for the synthesis of benzofuran-based scaffolds. |
| Furan-containing Nucleoside Analogues | Can be used as fluorescent probes in nucleic acids. nih.gov | The furan core could be functionalized to mimic nucleosides. |
Development of Advanced Materials and Polymer Precursors
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based materials. researchgate.net Furfural (B47365) and 5-(hydroxymethyl)furfural, derived from biomass, are key platform molecules for the synthesis of furan-based monomers and polymers. researchgate.net These polymers can be used in a variety of applications, including resins, coatings, and composites. numberanalytics.comrsc.org
This compound could potentially be utilized in the development of novel polymers. The ester and cyano functionalities could be modified to create difunctional monomers suitable for polymerization. For instance, hydrolysis of the ester to a carboxylic acid and reduction of the nitrile to an amine would yield an amino acid-like monomer that could be used to synthesize polyamides. Furan-containing polymers have been investigated for applications in organic electronics and as components of functional materials. numberanalytics.com
| Furan-Based Material | Key Features and Applications | Potential Role of this compound |
|---|---|---|
| Furan-containing conjugated polymers | Used in organic electronics. numberanalytics.com | Could be a building block for novel conjugated polymer structures. |
| Furan-based resins | Used in composite materials. numberanalytics.com | Could be incorporated into resin formulations to enhance properties. |
| Bio-based furan polymers | Sustainable alternatives to petroleum-based plastics. globethesis.com | Could serve as a monomer after functional group modification. |
Contribution to Chemical Biology and Chemical Probe Development
Furan-containing molecules have been developed as fluorescent probes for various biological applications. nih.gov For example, furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes for studying nucleic acids. nih.gov The development of chemical probes that can covalently modify furan moieties is also an area of active research, as it allows for the identification and isolation of furan-containing natural products. nih.govresearchgate.net
The reactivity of the furan ring and the presence of versatile functional groups in this compound suggest its potential use in the development of novel chemical probes. The cyanomethyl group could be used as a reactive handle for attaching reporter molecules, such as fluorophores or affinity tags. The furan ring itself could act as a diene in Diels-Alder reactions, a strategy that has been employed in the design of probes for furan-containing natural products. nih.gov
Future Research Directions and Unexplored Potential
Development of Novel and Efficient Synthetic Routes
While existing methods for the synthesis of furan (B31954) derivatives are extensive, the development of novel and more efficient synthetic routes to methyl 2-(cyanomethyl)furan-3-carboxylate remains a crucial area of research. Future efforts could focus on the following:
Green Chemistry Approaches: Designing syntheses that utilize environmentally benign solvents, catalysts, and starting materials will be a significant step forward. This could involve exploring biocatalytic methods or reactions that proceed in aqueous media, minimizing the generation of hazardous waste.
Novel Precursors and Building Blocks: Investigating alternative and readily available starting materials for the construction of the substituted furan ring could lead to more cost-effective and versatile synthetic pathways.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety | Biocatalysis, aqueous reaction media, renewable starting materials |
| One-Pot Reactions | Increased efficiency, reduced waste | Tandem cyclization-functionalization reactions |
| Novel Precursors | Cost-effectiveness, broader substrate scope | Exploration of biomass-derived starting materials |
Asymmetric Synthesis and Enantioselective Transformations
The presence of a stereocenter at the carbon bearing the cyano group opens up the possibility of preparing chiral derivatives of this compound. The catalytic asymmetric synthesis of furan-based compounds is a challenging yet highly rewarding field. researchgate.netresearchgate.net Future research in this area should target:
Chiral Catalysis: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective synthesis of this compound is a primary objective. researchgate.netresearchgate.net This would enable the production of single enantiomers, which is critical for applications in medicinal chemistry and materials science.
Enantioselective Functionalization: Exploring enantioselective transformations of the cyanomethyl group, such as asymmetric additions to the nitrile or alpha-functionalization of the methylene (B1212753) bridge, would provide access to a diverse range of chiral furan derivatives. nih.gov
| Approach | Catalyst Type | Desired Outcome |
| Asymmetric Synthesis | Chiral organocatalysts, transition-metal complexes | Enantiomerically pure this compound |
| Enantioselective Transformations | Chiral Lewis acids, phase-transfer catalysts | Chiral derivatives with functionalized cyanomethyl groups |
Exploration of Unique and Unexpected Reactivity Patterns
The interplay between the furan ring, the cyanomethyl group, and the methyl carboxylate ester suggests a rich and potentially complex reactivity profile for this compound. Future investigations should aim to uncover novel and unexpected reactivity patterns, including:
Intramolecular Cyclizations: The proximity of the functional groups could facilitate novel intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These new scaffolds could possess interesting biological or material properties.
Reactions of the Furan Ring: While the furan ring is aromatic, it can also participate in various cycloaddition and ring-opening reactions. stackexchange.com A systematic study of its reactivity in the context of the attached functional groups could reveal unique transformations.
Transformations of the Cyanomethyl Group: The nitrile functionality is a versatile handle for a wide range of chemical transformations, including hydrolysis, reduction, and addition reactions. Exploring these transformations could lead to a diverse library of derivatives.
| Functional Group | Potential Reactions | Potential Products |
| Furan Ring | Cycloadditions, ring-opening | Novel polycyclic and acyclic compounds |
| Cyanomethyl Group | Hydrolysis, reduction, additions | Carboxylic acids, amines, substituted acetonitriles |
| All Groups | Intramolecular cyclizations | Fused heterocyclic systems |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. researchgate.netvapourtec.comnih.gov Integrating the synthesis and modification of this compound into these modern platforms is a promising avenue for future research.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters, leading to improved yields and purity. nih.gov It would also enable safer handling of potentially hazardous reagents and intermediates.
Automated Synthesis and High-Throughput Screening: Utilizing automated synthesis platforms could accelerate the discovery of new derivatives by enabling the rapid synthesis of compound libraries. nih.govnih.govchemspeed.com This would be particularly valuable for screening for biological activity or material properties.
| Technology | Key Advantages | Research Goal |
| Flow Chemistry | Enhanced control, safety, and scalability | Development of a continuous manufacturing process |
| Automated Synthesis | High-throughput synthesis, rapid library generation | Accelerated discovery of new derivatives |
Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is paramount to achieving efficient and selective chemical transformations. Future research should focus on the discovery and optimization of catalytic systems for the synthesis and functionalization of this compound.
Novel Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts would simplify product purification and make the synthetic processes more sustainable. Zeolites and other porous materials could be explored as catalyst supports. frontiersin.org
Photoredox and Electrocatalysis: These emerging fields of catalysis offer unique opportunities for activating the molecule and promoting novel transformations under mild conditions. Exploring the use of light or electricity to drive reactions could lead to unprecedented reactivity.
Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity and efficiency for certain transformations, particularly in the context of asymmetric synthesis.
| Catalysis Type | Potential Benefits | Research Direction |
| Heterogeneous Catalysis | Recyclability, simplified workup | Development of solid-supported catalysts |
| Photoredox/Electrocatalysis | Mild reaction conditions, novel reactivity | Exploration of light- and electricity-driven transformations |
| Biocatalysis | High selectivity, green conditions | Screening for enzymes that can act on the furan substrate |
Q & A
Q. Advanced
- Thermal Degradation : Decomposition above 120°C via retro-cyanomethylation; storage at –20°C in inert atmospheres (argon) is recommended .
- Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous acidic/basic conditions. Stabilize with anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .
- Light Sensitivity : UV light induces radical reactions; use amber glassware and conduct reactions under dim light .
How is this compound applied in the synthesis of natural product analogs?
Advanced
The compound serves as a precursor in cascade reactions:
- Sigmatropic Rearrangements : For example, [3,3]-sigmatropic shifts to generate benzofuran scaffolds, as seen in the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives .
- Heteroaromatic Coupling : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups at the furan ring, enabling access to polycyclic systems .
- Carbene Intermediates : Deoxygenation of carbonyl groups generates reactive carbenes for cyclopropanation or C–H insertion reactions .
Notes
- All chemical names are written in full to comply with IUPAC guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
